molecular formula C13H8FNO3 B2474570 (2-Fluoro-5-nitrophenyl)(phenyl)methanone CAS No. 54534-85-9

(2-Fluoro-5-nitrophenyl)(phenyl)methanone

Cat. No. B2474570
CAS RN: 54534-85-9
M. Wt: 245.209
InChI Key: WVVGJJXQPIOHNV-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-nitrophenyl)(phenyl)methanone” is a chemical compound with the molecular formula C13H8FNO3 . It has an average mass of 245.206 Da and a monoisotopic mass of 245.048828 Da .


Molecular Structure Analysis

The InChI code for “(2-Fluoro-5-nitrophenyl)(phenyl)methanone” is 1S/C13H8FNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(2-Fluoro-5-nitrophenyl)(phenyl)methanone” has a molecular weight of 245.21 . The compound is in oil form and has a melting point of 39-42°C .

Scientific Research Applications

Antimicrobial and Antiviral Activity

  • Synthesis and Evaluation of Antimicrobial and Antiviral Properties : A study synthesized various methanone analogues, including those similar to (2-Fluoro-5-nitrophenyl)(phenyl)methanone. These compounds were tested for their antimicrobial and antiviral potential. Some showed selective activity against viruses like vaccinia virus and Coxsackie virus B4, indicating potential as antiviral agents (Sharma et al., 2009).

Chemical Synthesis and Characterization

  • Synthesis and Structural Characterization : A study focused on the chemical synthesis of a compound structurally similar to (2-Fluoro-5-nitrophenyl)(phenyl)methanone. The process involved functionalizing a quinoline molecule and was characterized using various techniques, providing insight into the synthetic pathways of such compounds (Belyaeva et al., 2018).
  • Advanced Synthesis Techniques : In a research on microwave-assisted synthesis, compounds structurally similar to (2-Fluoro-5-nitrophenyl)(phenyl)methanone were created efficiently. This highlighted the role of advanced synthesis methods in producing such compounds more effectively (Ravula et al., 2016).

Material Science Applications

  • Polymer Science : A study developed new types of polymers using a diamine precursor related to (2-Fluoro-5-nitrophenyl)(phenyl)methanone. These polymers demonstrated high thermal stability and improved solubility, indicating potential applications in advanced material science (Sabbaghian et al., 2015).

Pharmaceutical Research

  • Development of Antagonists for P2X7 Receptor : Research on P2X7 receptor antagonists, which are important for mood disorder treatments, included derivatives structurally akin to (2-Fluoro-5-nitrophenyl)(phenyl)methanone. Such studies are crucial for advancing pharmaceuticals targeting specific receptors (Chrovian et al., 2018).

Crystallography and Structural Analysis

  • Crystal Structure Analysis : Several studies conducted detailed crystallographic analyses of compounds related to (2-Fluoro-5-nitrophenyl)(phenyl)methanone. Understanding these structures is crucial for applications in drug design and material science (Eckhardt et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-fluoro-5-nitrophenyl)-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVGJJXQPIOHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-nitrophenyl)(phenyl)methanone

CAS RN

54534-85-9
Record name (2-fluoro-5-nitrophenyl)(phenyl)methanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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